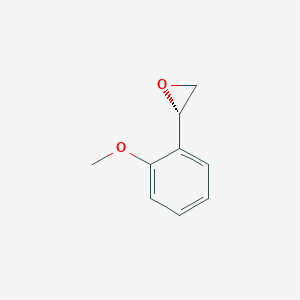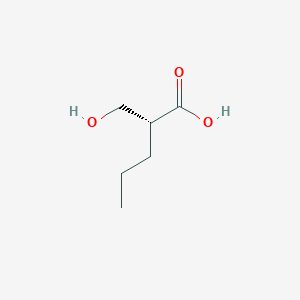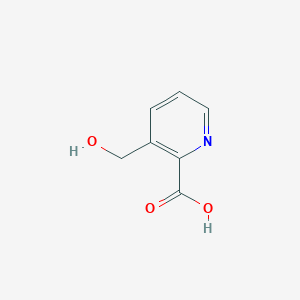![molecular formula C10H7Cl2NO3 B3162040 (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride CAS No. 875006-82-9](/img/structure/B3162040.png)
(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride
説明
“(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid” is a biochemical used for proteomics research . It is also known as “6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid” with CAS number 351003-03-7 .
Synthesis Analysis
The synthesis of this compound involves purification of the crude product by flash column chromatography method over silica gel using Hexane/ethyl acetate as an eluent .Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazine ring with a chlorine atom at the 6th position and an acetic acid group attached to the 4th position of the ring . The molecular weight of this compound is 236.655 .Physical And Chemical Properties Analysis
This compound is a yellowish solid . It has a melting point range of 175–177°C . The FT-IR (KBr, νmax/cm −1) values are 3436, 2924, 1755, 1632, 1583, 1007 .科学的研究の応用
Coordination Chemistry and Metal Complexes
The adaptable coordination chemistry of related benzo[d][1,3]oxazine compounds towards metals like zinc(II) and mercury(II) has been explored, highlighting their versatility and potential in creating diverse metal environments due to different coordination modes. One study demonstrated the formation of a pentacoordinated zinc complex, showcasing the ligand's ability to adopt an "open" iminic structure, while another complex featured the ligand in its oxidized form containing the 4H-benzo[d][1,3]oxazine part. A trinuclear mercury compound exhibited the ligand in its original arrangement, suggesting applications in the synthesis of novel metal complexes with potential catalytic, optical, or material properties (Ardizzoia, Brenna, & Therrien, 2010).
Synthesis and Antimicrobial Activity
Novel series of pyrazoline derivatives bearing a 1,4-benzoxazinone structure were synthesized and evaluated for their antimicrobial activity. The synthesis involved the starting compound 2H-benzo[1,4]oxazin-3(4H)-one prepared from various reagents and subjected to further reactions to produce different derivatives. These synthesized compounds were characterized by their physical and spectral data and showed promise in antimicrobial applications, indicating the potential of benzo[1,4]oxazin-4-yl structures in developing new antimicrobial agents (Raviteja, Lingaiah, & Rajeeva, 2017).
Synthesis and Herbicidal Activity
Research into the synthesis of N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide derivatives explored their potential as herbicidal compounds. These derivatives were synthesized through reactions involving 2-substituted acetyl chloride and 2H benzooxazine-3-one, with preliminary bioassays indicating significant control efficacy against certain plant species. This suggests the applicability of benzo[1,4]oxazin-4-yl structures in the development of new, safe, and efficacious herbicidal agents (Ming-zhi & Zhong-cheng, 2006).
Antibacterial Activity of Analogues
The synthesis of 1, 4-benzoxazine analogues, including compounds structurally similar to "(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride," was explored for their antibacterial activity. These compounds were synthesized by reacting O-Amino Phenol and Maleic Anhydride, leading to several Mannich Bases with potential antibacterial properties against various bacterial strains. The study highlights the potential of benzo[1,4]oxazin-4-yl structures in the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes, receptors, and proteins, which play crucial roles in cellular processes .
Mode of Action
This could involve binding to a target protein, altering its conformation, and affecting its function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
特性
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-8-7(3-6)13(4-9(12)14)10(15)5-16-8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJWATHENOURRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-(((trifluoromethyl)sulfonyl)oxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161958.png)
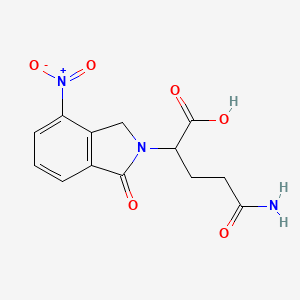
![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)
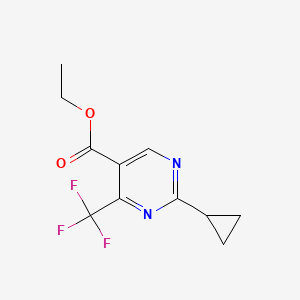

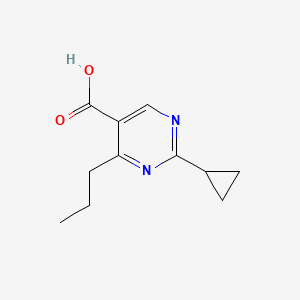


![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

